Methyl 6-Fluoro-3-formylindole-4-carboxylate
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Overview
Description
Methyl 6-Fluoro-3-formylindole-4-carboxylate is a chemical compound with the molecular formula C11H8FNO3 and a molecular weight of 221.18 g/mol . It is an indole derivative, which is a significant heterocyclic system in natural products and drugs . This compound is known for its unique structure, which includes a fluorine atom, a formyl group, and a carboxylate ester group attached to the indole ring.
Preparation Methods
The synthesis of Methyl 6-Fluoro-3-formylindole-4-carboxylate involves several steps. One common method includes the intramolecular Friedel-Crafts acylation of indole derivatives . The reaction conditions typically involve heating the intermediate in a solution of ethanolic hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 6-Fluoro-3-formylindole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the formyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-Fluoro-3-formylindole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-Fluoro-3-formylindole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and formyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate its mechanism of action and the pathways involved.
Comparison with Similar Compounds
Methyl 6-Fluoro-3-formylindole-4-carboxylate can be compared with other indole derivatives, such as:
These compounds share similar structural features but differ in the position of substituents on the indole ring. The presence of the fluorine atom in this compound makes it unique and can influence its chemical and biological properties.
Properties
Molecular Formula |
C11H8FNO3 |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
methyl 6-fluoro-3-formyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)8-2-7(12)3-9-10(8)6(5-14)4-13-9/h2-5,13H,1H3 |
InChI Key |
WYVLQIZINXUMLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)NC=C2C=O |
Origin of Product |
United States |
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